Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
Overview
Description
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an ethyl group, a piperidine ring, and a carboxylate group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine, ethyl acrylate, and 2-aminoethylamine are commonly used as starting materials.
Reaction Steps:
Step 1: Piperidine is reacted with ethyl acrylate to form ethyl piperidine-4-carboxylate.
Step 2: The resulting compound is then reacted with 2-aminoethylamine to introduce the aminoethyl group, forming ethyl 1-(2-aminoethyl)piperidine-4-carboxylate.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
Target of Action
Similar compounds have been associated with the modulation of the trace amine-associated receptor 1 (taar1) .
Mode of Action
Compounds with similar structures have been found to act as agonists for taar1 . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Taar1 agonists generally modulate monoaminergic systems, which are involved in numerous neurological processes .
Result of Action
Taar1 agonists have been associated with the modulation of dopamine-dependent hyperlocomotion .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Biology: It can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Piperidine derivatives: Other piperidine-based compounds with similar functional groups.
Aminoethyl compounds: Compounds containing aminoethyl groups in their structure.
Uniqueness: Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
Biological Activity
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, an ethyl group, and a carboxylate moiety, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 273.2 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an inhibitor or activator of specific enzymes or receptors, influencing several biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against cancer and other diseases.
- Receptor Modulation: The aminoethyl group can form hydrogen bonds with receptor proteins, affecting their function and signaling pathways .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For example:
- Gram-positive Bacteria: Effective against Staphylococcus aureus.
- Gram-negative Bacteria: Shows activity against Escherichia coli, with minimum inhibitory concentrations (MICs) in the low mg/mL range .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest it may induce cytotoxic effects in cancer cells through mechanisms such as:
- Cell Cycle Arrest: It can cause accumulation of cells in the G2/M phase, indicating a potential mechanism for inhibiting cancer cell proliferation .
- Induction of Apoptosis: this compound may trigger apoptotic pathways in tumor cells, enhancing its therapeutic efficacy against certain cancers.
Case Studies and Research Findings
Several studies have evaluated the compound's biological activity:
- Study on Anticancer Activity:
- Antimicrobial Evaluation:
- Mechanistic Insights:
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C10H22Cl2N2O2 | Piperidine ring with aminoethyl group | Antimicrobial, anticancer |
Mthis compound | C10H22Cl2N2O2 | Methyl substitution | Anticancer properties |
1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochloride | C10H22Cl2N2O2 | Carboxylic acid moiety | Notable anticancer activity |
Properties
IUPAC Name |
ethyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11;;/h9H,2-8,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHSVZNOGSADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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